molecular formula C16H20N4O5 B14691872 7-Amino-N-methylisomitomycin B CAS No. 26792-12-1

7-Amino-N-methylisomitomycin B

Cat. No.: B14691872
CAS No.: 26792-12-1
M. Wt: 348.35 g/mol
InChI Key: CGTFNTYPCDXBKS-INFMQKRDSA-N
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Description

7-Amino-N-methylisomitomycin B is a synthetic compound that belongs to the class of aminoglycoside antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-negative bacteria. The structure of this compound includes an amino group and a methyl group attached to the isomitomycin core, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-N-methylisomitomycin B typically involves multiple steps, starting from readily available precursors. One common method includes the acylation of an aminophenol derivative with methoxycarbonyl chloride, followed by condensation with acetoacetic ester in the presence of sulfuric acid. The intermediate product is then subjected to further reactions, including heating with concentrated alkali, to yield the final compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale operations. This includes the use of high-yield reactions, efficient purification processes, and environmentally friendly conditions. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-N-methylisomitomycin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

7-Amino-N-methylisomitomycin B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-N-methylisomitomycin B involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This is achieved by promoting mistranslation and eliminating proofreading during protein synthesis. The compound targets the A-site of the ribosome, preventing the proper assembly of amino acids into proteins . This disruption of protein synthesis ultimately leads to bacterial cell death.

Comparison with Similar Compounds

Properties

CAS No.

26792-12-1

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

[(4R,6R,8R)-11-amino-2,5,12-trimethyl-7,10,13-trioxo-2,5-diazatricyclo[7.4.0.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)15(23)9-7(5-25-16(18)24)14(22)11-8(20(11)3)4-19(2)12(9)13(6)21/h7-8,11H,4-5,17H2,1-3H3,(H2,18,24)/t7-,8+,11+,20?/m0/s1

InChI Key

CGTFNTYPCDXBKS-INFMQKRDSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N(C[C@@H]3[C@@H](N3C)C(=O)[C@H]2COC(=O)N)C)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N(CC3C(N3C)C(=O)C2COC(=O)N)C)N

Origin of Product

United States

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